N6-Benzoil-2'-O-metil-adenosina

Descripción general

Descripción

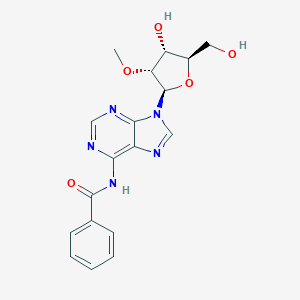

N6-Benzoyl-2’-O-methyl-adenosine is a chemical compound with the molecular formula C18H19N5O5 and a molecular weight of 385.37 g/mol . It is a modified adenosine molecule where the N6 position is substituted with a benzoyl group and the 2’-hydroxyl group of the ribose moiety is methylated . This compound is primarily used in the field of chemical biology and medicinal chemistry research .

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis of Oligonucleotides

NBMA serves as a crucial building block in the synthesis of oligonucleotides and other nucleic acid analogs. Its structural modifications enhance the stability and functionality of synthesized nucleic acids, making it an essential component in various chemical reactions.

Table 1: Comparison of Modified Nucleosides

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N6-Benzoyl-2'-O-methyl-adenosine | Benzoyl group at N6 position | Enhanced lipophilicity and receptor binding affinity |

| 2'-O-Methyladenosine | Methyl group at 2' position | Lacks N6 modification; less stable |

| N6-Acetyl-adenosine | Acetyl group at N6 position | Weaker receptor interaction compared to benzoyl variant |

| N6-Cyclopropylmethyl-adenosine | Cyclopropylmethyl group at N6 | Unique structural feature affecting receptor binding |

Biological Applications

RNA Modification Studies

NBMA is employed in studies investigating RNA modifications, particularly in understanding how these modifications affect RNA stability and function. The presence of the benzoyl group enhances the compound's ability to mimic natural nucleosides, facilitating research into RNA structure and interactions.

Antiviral Activity

Research has demonstrated that NBMA exhibits inhibitory effects against various influenza viruses, including strains A and B. Its mechanism of action involves interfering with viral RNA synthesis by targeting the viral polymerase complex, thereby hindering viral replication .

Antitumor Activity

Preclinical studies indicate that NBMA has promising antitumor properties. It can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and mitochondrial disruption. Additionally, it may possess anti-angiogenic properties, potentially limiting tumor growth by inhibiting new blood vessel formation .

Medicinal Applications

Therapeutic Potential

The compound is under investigation for its potential therapeutic applications as an antiviral and anticancer agent. Its interaction with adenosine receptors suggests possible roles in modulating inflammatory responses and cellular signaling pathways associated with various diseases .

Case Studies

Case Study 1: Antiviral Efficacy Against Influenza Viruses

In a study examining the antiviral properties of NBMA, researchers found that it significantly reduced viral load in infected cell cultures. The compound's ability to inhibit viral polymerase was confirmed through biochemical assays, demonstrating its potential as a therapeutic agent against influenza .

Case Study 2: Antitumor Mechanisms in Cancer Cell Lines

Another study focused on the anticancer effects of NBMA across several cancer cell lines. The results indicated that NBMA treatment led to increased apoptosis rates compared to untreated controls. Mechanistic studies revealed that NBMA activated caspases and disrupted mitochondrial function, highlighting its potential as an anticancer therapeutic .

Mecanismo De Acción

Target of Action

N6-Benzoyl-2’-O-methyl-adenosine is a purine nucleoside analog . The primary targets of this compound are likely to be enzymes or proteins that interact with purine nucleosides.

Mode of Action

As a purine nucleoside analog, N6-Benzoyl-2’-O-methyl-adenosine may interact with its targets by mimicking the structure of natural purine nucleosides, thereby interfering with their normal function

Biochemical Pathways

The biochemical pathways affected by N6-Benzoyl-2’-O-methyl-adenosine are likely related to those involving purine nucleosides. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . .

Result of Action

The molecular and cellular effects of N6-Benzoyl-2’-O-methyl-adenosine’s action are likely related to its interference with the function of enzymes or proteins that interact with purine nucleosides. Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .

Análisis Bioquímico

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

N6-Benzoyl-2’-O-methyl-adenosine exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

The synthesis of N6-Benzoyl-2’-O-methyl-adenosine typically involves multiple steps . One common synthetic route starts with adenosine, which reacts with p-toluoyl chloride (or p-toluic acid) under basic conditions to produce N6-benzoyladenosine . This intermediate is then reacted with methanol to yield N6-Benzoyl-2’-O-methyl-adenosine . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, cost, and efficiency .

Análisis De Reacciones Químicas

N6-Benzoyl-2’-O-methyl-adenosine can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the methylated ribose moiety.

Common reagents and conditions used in these reactions include organic solvents like methanol, dichloromethane, and acetonitrile, as well as catalysts and bases such as triethylamine and pyridine . The major products formed from these reactions depend on the specific reagents and conditions used .

Comparación Con Compuestos Similares

N6-Benzoyl-2’-O-methyl-adenosine is unique due to its specific modifications at the N6 and 2’-positions. Similar compounds include:

N6-Benzoyl-2’-deoxyadenosine: Lacks the 2’-hydroxyl group, making it a deoxy analog.

N6-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine: Contains additional protective groups for use in oligonucleotide synthesis.

2’-O-Methyladenosine: Lacks the benzoyl group at the N6 position.

These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their chemical properties and applications .

Actividad Biológica

N6-Benzoyl-2'-O-methyl-adenosine is a modified adenosine derivative that has garnered attention for its diverse biological activities, particularly in cancer research. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent studies.

Synthesis of N6-Benzoyl-2'-O-methyl-adenosine

The synthesis of N6-Benzoyl-2'-O-methyl-adenosine typically involves the following steps:

- Preparation of Adenosine Derivative : The initial step often includes the methylation of the 2'-hydroxyl group of adenosine to form 2'-O-methyladenosine.

- Benzoylation : The benzoyl group is introduced at the N6 position using benzoyl chloride in the presence of a base, facilitating the formation of N6-benzoyl-2'-O-methyladenosine.

This compound can be synthesized through various methods, including direct alkylation and nucleophilic displacement reactions, as noted in related studies on similar compounds .

Antitumor Activity

N6-Benzoyl-2'-O-methyladenosine has demonstrated significant antitumor activity in various cancer models. Key findings include:

- Inhibition of Tumor Growth : Studies have shown that this compound inhibits tumor growth in human breast cancer cells both in vitro and in vivo. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

- Cell Line Studies : In cultured human breast cancer cell lines, N6-Benzoyl-2'-O-methyladenosine exhibited cytotoxic effects with IC50 values indicating effective growth inhibition .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (Breast Cancer) | 9.30 | Induces apoptosis |

| L1210 (Leukemia) | 22 | Growth inhibition |

The biological activity of N6-Benzoyl-2'-O-methyladenosine is attributed to several mechanisms:

- Adenosine Receptor Modulation : This compound may interact with adenosine receptors, influencing pathways related to cell proliferation and survival.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit adenosine aminohydrolase, which could contribute to their antitumor effects .

Case Studies and Research Findings

Recent research highlights the potential therapeutic applications of N6-Benzoyl-2'-O-methyladenosine:

- In Vitro Studies : A study found that N6-Benzoyl-2'-O-methyladenosine significantly reduced cell viability in breast cancer cell lines, supporting its role as a potential anticancer agent .

- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to controls, indicating promising efficacy for future clinical applications .

- Comparative Studies : When compared with other adenosine analogs, N6-Benzoyl-2'-O-methyladenosine exhibited superior potency against specific cancer types, suggesting its unique structural modifications enhance biological activity .

Propiedades

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O5/c1-27-14-13(25)11(7-24)28-18(14)23-9-21-12-15(19-8-20-16(12)23)22-17(26)10-5-3-2-4-6-10/h2-6,8-9,11,13-14,18,24-25H,7H2,1H3,(H,19,20,22,26)/t11-,13-,14-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFHSPQCDRKMQJ-XWXWGSFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.